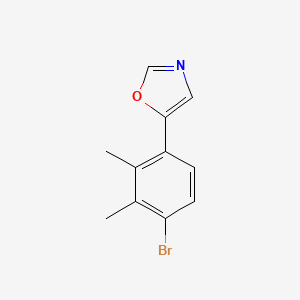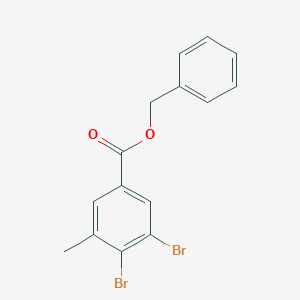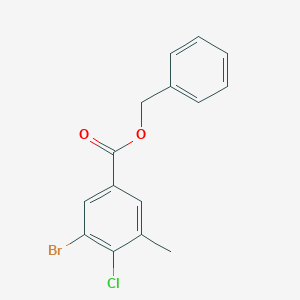
5-(4-Bromo-3-chloro-2-methylphenyl)oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Bromo-3-chloro-2-methylphenyl)oxazole is a chemical compound with the CAS Number: 2364585-24-8 . It has a molecular weight of 272.53 . The compound is solid in its physical form .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C10H7BrClNO/c1-6-7 (9-4-13-5-14-9)2-3-8 (11)10 (6)12/h2-5H,1H3 .Physical And Chemical Properties Analysis
The compound is solid in its physical form . It should be stored at a temperature of 2-8°C .Wirkmechanismus
Target of Action
Oxazole derivatives have been known to exhibit a wide spectrum of biological activities, which suggests that they may interact with multiple targets .
Mode of Action
Oxazoles, in general, are known to interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Oxazoles are known to be involved in a variety of biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Oxazole derivatives have been associated with a range of biological activities, indicating that they may have diverse effects at the molecular and cellular levels .
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole in laboratory experiments has several advantages. It is a relatively inexpensive and readily available compound. In addition, it is a colorless to pale yellow solid that is soluble in organic solvents, such as acetone, ethanol, and ethyl acetate. However, there are some limitations to its use in laboratory experiments. For example, it is not very stable and can decompose at elevated temperatures. In addition, it has a low solubility in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
The potential of 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole as a therapeutic agent for treating a variety of diseases is still being explored. Future research should focus on further elucidating its mechanism of action and exploring its potential as an inhibitor of other enzymes involved in the production of pro-inflammatory mediators. In addition, further studies should be conducted to explore the potential of this compound as an anti-cancer agent. Finally, research should be conducted to explore the potential of this compound as an inhibitor of other enzymes involved in the production of pro-inflammatory mediators.
Synthesemethoden
5-(4-Bromo-3-chloro-2-methylphenyl)oxazole is synthesized via a multi-step synthesis process. The first step involves the reaction of 4-bromo-3-chloro-2-methylphenol (BCMP) with hydrazine hydrate in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form the corresponding hydrazone. The hydrazone is then reacted with aqueous acid to form the oxazole. The oxazole is then isolated and purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
5-(4-Bromo-3-chloro-2-methylphenyl)oxazole has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of aza-heterocycles, amides, and sulfonamides. In addition, this compound has been investigated for its potential as a therapeutic agent for treating a variety of diseases, including cancer, diabetes, and inflammation.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Oxazole derivatives have been known to exhibit a broad spectrum of biological activities . They have been used as starting materials for different mechanistic approaches in drug discovery
Cellular Effects
Oxazole derivatives have been reported to exhibit various biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects
Molecular Mechanism
Oxazoles are aromatic compounds but less so than the thiazoles . Oxazole is a weak base; its conjugate acid has a pKa of 0.8, compared to 7 for imidazole . These properties may influence its interactions with biomolecules and its mechanism of action.
Eigenschaften
IUPAC Name |
5-(4-bromo-3-chloro-2-methylphenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO/c1-6-7(9-4-13-5-14-9)2-3-8(11)10(6)12/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSWOBRYPAVEKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)Br)C2=CN=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














